molecular formula C18H24N2O5 B2387347 tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate CAS No. 1093641-67-8

tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B2387347
CAS No.: 1093641-67-8
M. Wt: 348.399
InChI Key: JJWMIBDXYAOOOI-UHFFFAOYSA-N
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Description

tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxycarbonyl-benzoyl group and a tert-butyl ester group. Its molecular formula is C18H24N2O5, and it has a molecular weight of 348.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-(Methoxycarbonyl)benzoic acid, which is then reacted with piperazine to form the intermediate product. This intermediate is subsequently esterified with tert-butyl chloroformate under controlled conditions to yield the final compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxycarbonyl)benzoic acid
  • Piperazine-1-carboxylic acid tert-butyl ester
  • 4-(Benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research applications .

Properties

IUPAC Name

tert-butyl 4-(2-methoxycarbonylbenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(21)13-7-5-6-8-14(13)16(22)24-4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWMIBDXYAOOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

K2CO3 (383 mg, 2.8 mmol) and CH3I (236 mg, 1.66 mmol) were added, with vigorous stirring, to a solution of 4-(2-carboxy-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (371 mg, 1.1 mmol) in DMF (5 mL) and the resulting mixture was stirred at room temperature for 2 hours. The mixture was then diluted with cold water and the product extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulphate and concentrated under reduced pressure to afford 390 mg of 4-(2-methoxycarbonyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester as a yellow oil. LC-MS purity: 92.15%.
Name
Quantity
383 mg
Type
reactant
Reaction Step One
Name
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
371 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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